3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-4-2-1-3-10(11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBRELVCATBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Oxopiperidine Derivatives
The spirocyclic hydantoin core is synthesized via cyclocondensation of 4-oxopiperidine derivatives with ammonium carbonate and urea in methanol/water mixtures. This step forms the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold through intramolecular cyclization.
Reaction Conditions :
Alternative Methods Using Diethyl Oxalate
Diethyl oxalate reacts with urea and ammonium carbonate in anhydrous methanol under reflux to form the spirocyclic intermediate. Sodium acts as a base, facilitating deprotonation and cyclization.
Key Data :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while methanol improves cyclocondensation efficiency. Palladium on carbon (Pd/C) catalyzes couplings with chlorobenzoyl chlorides, achieving 77% yield under hydrogen atmospheres.
Comparative Data :
| Solvent | Reaction Type | Yield Improvement |
|---|---|---|
| Methanol | Cyclocondensation | 40% → 60% |
| DCM | Alkylation | 70% → 77% |
| DMF | Acylation | 29% → 45% |
Temperature and Pressure Effects
Elevating temperature to 60°C accelerates aryl ether formation but risks side reactions. Optimal conditions balance speed and selectivity:
Case Study :
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel columns with cyclohexane/ethyl acetate gradients (100:1 to 10:1). This removes unreacted starting materials and byproducts.
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃) :
IR (KBr) :
-
1700–1750 cm⁻¹ (C=O stretch)
-
1100 cm⁻¹ (C-O-C ether).
Industrial Scale Considerations
Continuous Flow Chemistry
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. This reduces reaction times by 50% compared to batch processes.
Case Study :
-
Throughput : 1 kg/day
-
Purity : 99.5%
-
Cost Reduction : 30%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorophenyl group and the triazaspiro ring system allows for a range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Scientific Research Applications
The compound exhibits unique physico-chemical properties that influence its interactions and efficacy in biological systems. The melting point and boiling point are not well-documented in available literature, indicating a need for further characterization.
Medicinal Chemistry
The primary application of 3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in medicinal chemistry. Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that triazaspiro compounds may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents.
Neuroscience
Research indicates potential neuroprotective effects of triazaspiro compounds. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases.
Synthetic Applications
The synthesis of triazaspiro compounds often involves multi-step reactions that can be optimized for producing derivatives with enhanced biological activity. The synthetic routes typically involve the following:
- Condensation Reactions : Used to form the spiro structure.
- Functionalization : Introducing various substituents to improve solubility and bioactivity.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the antitumor properties of a closely related triazaspiro compound. The results indicated a dose-dependent inhibition of tumor cell lines with IC50 values significantly lower than those of conventional chemotherapeutics. This study highlights the potential of such compounds in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another research project, derivatives of triazaspiro compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the basic structure enhanced antimicrobial activity, suggesting pathways for developing new antibiotics.
Mechanism of Action
The mechanism by which 3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propionic acid
Dicofol
Prop-2-enenitrile, 3-(2-chlorophenyl)-
Uniqueness: 3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique spirocyclic structure and the presence of the chlorophenyl group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Biological Activity
3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. It exhibits diverse biological activities due to its unique molecular structure, which includes a spirocyclic framework and a chlorophenyl substituent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆ClN₃O₂
- Molecular Weight : 293.75 g/mol
- CAS Number : 1226052-78-3
The compound's structure features a triazaspiro ring system, which is significant for its biological interactions. The presence of the chlorophenyl group enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:
- Inhibition of Prolyl Hydroxylase : Research indicates that derivatives of triazaspiro compounds can act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. This inhibition is crucial for enhancing erythropoietin (EPO) production, thereby addressing anemia .
- Mitochondrial Protection : Studies have identified that triazaspiro derivatives can inhibit the opening of the mitochondrial permeability transition pore (mPTP), offering protective effects during reperfusion injury in myocardial infarction models .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Erythropoietin Regulation : A study demonstrated that triazaspiro derivatives significantly increased EPO levels in vivo by inhibiting PHDs, suggesting their potential use in treating anemia-related conditions .
- Cardiac Protection : In a model of myocardial infarction, compounds based on the triazaspiro framework showed reduced apoptotic rates and preserved mitochondrial ATP content during reperfusion, indicating their therapeutic promise in cardiac applications .
- Cancer Therapeutics : Research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving receptor modulation and enzyme inhibition, highlighting their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for 3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives can be synthesized by reacting a spirocyclic precursor (e.g., 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione) with substituted sulfonyl chlorides or acid chlorides in dichloromethane, using triethylamine as a base. The reaction mixture is stirred at room temperature for 16 hours, followed by quenching with saturated sodium bicarbonate, extraction with dichloromethane, and purification via silica column chromatography (eluent: CH₂Cl₂/MeOH, 9:1) . Optimizing stoichiometry (e.g., 0.31 mmol precursor, 0.34 mmol sulfonyl chloride) and monitoring via TLC are critical for yield improvement.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometry. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, β = 94.460°) are resolved using diffractometers (e.g., Stoe IPDS-II) and refined via least-squares methods (R-factor = 0.030) . Complementary techniques include:
- NMR : Assigning sp³ hybridized carbons (e.g., δ 56–68 ppm for bridgehead carbons).
- HRMS : Validating molecular ions (e.g., m/z 356.82 for C₁₅H₁₇ClN₂O₄S).
- IR : Identifying carbonyl stretches (ν ~1750 cm⁻¹ for dione groups).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : SAR studies focus on modifying substituents at the 3-position (e.g., aryl sulfonyl groups) and the 8-position (e.g., methyl or amino groups). For example:
- Anticonvulsant Activity : Introducing 4-fluorophenoxyethyl groups at the 3-position enhances binding to GABA receptors, as shown in rodent seizure models .
- Bioisosteric Replacement : Replacing chlorophenyl with dichlorophenyl increases lipophilicity (logP ↑0.5), improving blood-brain barrier penetration.
- Dose-Response Analysis : EC₅₀ values are determined via in vitro electrophysiology assays (e.g., patch-clamp studies on neuronal cells).
Q. What methodologies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from conformational isomerism or impurities. Strategies include:
- Dynamic NMR : Detects slow interconversion of chair-chair conformers in spirocycles (e.g., coalescence temperature analysis).
- HPLC-PDA-MS : Identifies trace impurities (e.g., des-chloro byproducts) using C18 columns (gradient: 5–95% MeCN in H₂O).
- Cross-Validation : Compare XRD data (e.g., torsion angles −55.42° to −68.41° for sulfonyl groups) with computational models (DFT at B3LYP/6-31G**) .
Q. How can computational chemistry predict the reactivity or stability of this spiro compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ΔE = 5.2 eV) to predict susceptibility to nucleophilic attack at the dione moiety.
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., free energy of hydration ΔG = −12.3 kcal/mol) in explicit water models (TIP3P).
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP3A4 t₁/₂ = 2.3 h) and toxicity (e.g., LD₅₀ = 220 mg/kg in rats) .
Q. What experimental strategies assess the environmental impact or degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Degradation : Hydrolysis studies at varying pH (e.g., t₁/₂ = 48 h at pH 7, 25°C).
- Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-QTOF-MS.
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀ = 1.2 mg/L) and algal growth inhibition (72-h IC₅₀ = 3.4 mg/L).
Key Considerations for Experimental Design
- Synthetic Reproducibility : Use anhydrous solvents (e.g., CH₂Cl₂ over technical grade) to minimize side reactions.
- Crystallization Optimization : Employ slow evaporation from EtOAc/hexane (1:3) to obtain diffraction-quality crystals.
- Data Validation : Cross-reference spectral data with published cif files (e.g., CCDC 1234567) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
